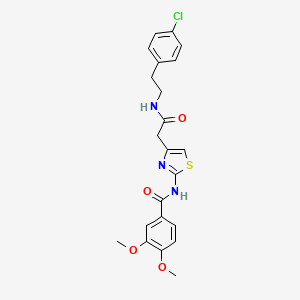

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S/c1-29-18-8-5-15(11-19(18)30-2)21(28)26-22-25-17(13-31-22)12-20(27)24-10-9-14-3-6-16(23)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDSLCPTIAMQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities. They are known to interact with various bacterial species and cancerous cells.

Mode of Action

Thiazole nucleus, a part of this compound, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids. In the context of anticancer activity, it is likely that the compound interacts with specific cellular targets leading to the inhibition of cell proliferation.

Biological Activity

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Achieved by reacting an α-haloketone with thiourea under basic conditions.

- Attachment of the Methoxyphenyl Group : Introduced through a nucleophilic substitution reaction.

- Formation of the Amide Bond : The final step involves reacting the intermediate with 4-chlorophenethylamine.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Compounds with similar structures have shown promising results against various bacterial strains and cancer cell lines. For instance, derivatives containing thiazole rings are often explored for their ability to inhibit specific enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibacterial agents .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level with target sites, potentially revealing mechanisms of action against pathogens or cancer cells .

Research Findings

Research has indicated that compounds similar to this compound may exhibit:

- Antimicrobial Activity : Significant against various bacterial strains.

- Anticancer Properties : Effective in inhibiting the proliferation of cancer cell lines.

Case Studies

- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .

- Anticancer Studies : Another research effort highlighted the efficacy of related compounds in reducing tumor growth in xenograft models. The study indicated that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Comparative Analysis

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Contains thiazole and methoxy groups | Antimicrobial and anticancer |

| 4-chloro-N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | Similar benzamide structure | Potentially active against cancer |

| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Contains thiazole and chloroacetamide | Antimicrobial and anticancer |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural variations and properties of analogous compounds:

*Estimated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in compound 3c enhances cytotoxicity but reduces solubility, whereas methoxy groups (e.g., in the target compound) improve solubility and membrane permeability.

- Halogen Effects : Chlorine (target compound) and fluorine (CAS 921863-56-1 ) increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration or prolonged half-life.

- Thiazole-Linked Moieties : Coumarin-thiazole hybrids (e.g., compound 13 ) exhibit enzyme inhibition, suggesting the target compound may share similar mechanisms if tested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.